molecular formula C4H3ClN2O2 B579361 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride CAS No. 15323-68-9

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride

Cat. No.: B579361
CAS No.: 15323-68-9
M. Wt: 146.53
InChI Key: CSTVMCQNLZLFBF-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride is a specialized chemical reagent serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its core value lies in the 1,2,5-oxadiazole heterocycle, a privileged scaffold known for its significant role in the development of pharmacologically active lead compounds . The carbonyl chloride functional group makes this compound a highly reactive building block, primarily used to incorporate the 4-methyl-1,2,5-oxadiazole moiety into more complex molecules via amidation or esterification reactions, thereby creating novel molecular hybrids . In research, this compound is principally employed in the design and synthesis of new bioactive molecules. Oxadiazole-based structures are extensively investigated for a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects . As a furazan derivative, it acts as a key synthon for constructing these complex structures. Researchers utilize it to prepare potential enzyme inhibitors, leveraging the heterocyclic ring as a bioisostere for carboxylic acids, amides, or other aromatic systems, which can enhance metabolic stability and binding affinity in target compounds . Its application is focused on advancing the synthesis of novel lead compounds in the search for next-generation pharmaceuticals .

Properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c1-2-3(4(5)8)7-9-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTVMCQNLZLFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664494
Record name 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15323-68-9
Record name 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 5-Methyl-1,3,4-Oxadiazole-2-Carboxylic Acid with Oxalyl Chloride

A patented method describes the preparation of 4-methyl-1,2,5-oxadiazole-3-carbonyl chloride via the condensation of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid (XI) with oxalyl chloride in the presence of triethylamine and anhydrous dimethylformamide (DMF). The reaction proceeds at low temperatures (−5°C to 5°C) to minimize side reactions and exothermic risks. Oxadiazole-5-methyl-2-carboxylic acid potassium salt is suspended in acetonitrile and treated with oxalyl chloride and catalytic DMF to form the corresponding acyl chloride (XIa). This intermediate is then reacted with a secondary amine derivative under controlled conditions to yield the target compound.

Key parameters include:

  • Solvent System : Acetonitrile and DMF ensure solubility of the potassium salt while facilitating chloride displacement.

  • Temperature Control : Maintaining the reaction below 5°C prevents decomposition of the thermally unstable acyl chloride.

  • Workup : The product is isolated by adjusting the pH to 3.0–3.5 with hydrochloric acid, followed by filtration and drying. This method achieves an 82.72% yield with >98% purity by HPLC.

Methylation and Hydrolysis Steps

Prior to acyl chloride formation, the synthesis of the oxadiazole carboxylic acid precursor involves methylation and hydrolysis steps. For instance, compound (XXI) is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate at 50–150°C. The methylated intermediate undergoes hydrolysis with sodium hydroxide in an alcoholic solvent (e.g., methanol or ethanol) at 20–120°C to yield the carboxylic acid. Acidification with HCl precipitates the product, which is then converted to the acyl chloride.

Cyclization-Oxidation Approach for Carboxylic Acid Synthesis

Cyclization of (2E,3E)-Butane-2,3-Dione Dioxime

An alternative route, developed for clinical-scale production, begins with the cyclization of (2E,3E)-butane-2,3-dione dioxime to form 3,4-dimethyl-1,2,5-oxadiazole. This step is conducted in a continuous flow reactor to mitigate risks associated with the thermal instability of the dioxime precursor. The flow process ensures rapid heat dissipation, reducing the likelihood of decomposition or runaway reactions.

Selective Oxidation to Carboxylic Acid

The dimethyl oxadiazole intermediate is oxidized to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid using potassium permanganate under carefully controlled conditions. To address the high exothermicity of the reaction, potassium permanganate is added portion-wise to a suspension of the dimethyl oxadiazole in aqueous sulfuric acid at 40–60°C. This stepwise addition prevents accumulation of reactive intermediates and ensures safe scaling. The carboxylic acid is isolated as its N-methyl morpholine salt to avoid handling the free acid, which is prone to explosive decomposition.

Conversion to Carbonyl Chloride

The N-methyl morpholine salt is treated with thionyl chloride or oxalyl chloride in dichloromethane at 0–10°C to generate this compound. The use of oxalyl chloride is preferred for its milder reaction conditions and higher selectivity. The product is purified by distillation under reduced pressure, yielding a stable liquid suitable for further derivatization.

Comparative Analysis of Synthetic Methods

Parameter Condensation Method Cyclization-Oxidation Method
Starting Materials 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid(2E,3E)-Butane-2,3-dione dioxime
Key Reagents Oxalyl chloride, triethylaminePotassium permanganate, H₂SO₄
Reaction Temperature −5°C to 5°C40–60°C (oxidation step)
Yield 82.72%85–90% (over three steps)
Safety Considerations Low-temperature quenchingContinuous flow, portion-wise addition
Scale-Up Feasibility Suitable for batch processingOptimized for kilogram-scale production

The condensation method offers simplicity and high purity but requires handling moisture-sensitive reagents. In contrast, the cyclization-oxidation approach prioritizes safety through continuous processing and intermediate stabilization, making it more suitable for large-scale applications.

Purification and Characterization

Crystallization Techniques

Both methods employ crystallization to isolate intermediates. For example, the methylated compound (XXII) is purified using methyl tert-butyl ether (MTBE) as an antisolvent, achieving >99% purity after recrystallization. Similarly, the N-methyl morpholine salt is crystallized from a mixture of ethanol and water to remove inorganic byproducts.

Analytical Validation

Final products are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For instance, the acyl chloride derivative exhibits a distinctive carbonyl signal at 166.1 ppm in the ¹³C NMR spectrum, confirming successful chlorination . HPLC analysis with UV detection at 254 nm ensures purity, while differential scanning calorimetry (DSC) assesses thermal stability for safe handling.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride involves its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its antimicrobial and antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-methyl-1,2,5-oxadiazole-3-carbonyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Stability Toward Hydrolysis Key Applications/Notes
This compound C₄H₃ClN₂O₂ 146.54 Carbonyl chloride, oxadiazole High reactivity in acylations Low (requires inert storage) Intermediate in pharmaceuticals
4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride C₃H₃ClN₂O₃S 182.59 Sulfonyl chloride, oxadiazole Moderate (sulfonylation reactions) Moderate Sulfonamide synthesis
2-(Chloromethyl)-4-methoxybenzene-1-sulfonyl chloride C₈H₈Cl₂O₃S 255.12 Sulfonyl chloride, chloromethyl, methoxy Low to moderate (steric hindrance) High Polymer crosslinking agents
4-Benzyloxy-1,2,5-oxadiazole-3-carbonyl chloride C₁₀H₇ClN₂O₃ 238.63 Carbonyl chloride, benzyloxy High (similar to methyl variant) Low Model compound for derivatization

Reactivity Differences

  • Carbonyl vs. Sulfonyl Chlorides : The carbonyl chloride group in this compound is more electrophilic than sulfonyl chlorides (e.g., 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride), enabling faster nucleophilic acyl substitutions. This is critical in pharmaceutical synthesis, where rapid coupling with amines or alcohols is required .

Stability and Handling

  • Moisture Sensitivity : Both this compound and its benzyloxy analog degrade rapidly in humid environments, necessitating anhydrous solvents (e.g., distilled THF) and inert gas lines during synthesis . In contrast, sulfonyl chlorides exhibit greater hydrolytic stability due to weaker electrophilicity .

Biological Activity

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a carbonyl chloride functional group. Its molecular formula is C4H3ClN2O3C_4H_3ClN_2O_3 with a molecular weight of approximately 162.53 g/mol. This compound is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities.

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents, enhancing its biological activity. The compound's unique structure contributes to its reactivity and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of 1,2,5-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain synthesized derivatives showed cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). These effects are attributed to mechanisms involving topoisomerase I inhibition and other molecular targets, suggesting potential as anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Compounds derived from oxadiazoles have shown effectiveness against a range of bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against various Gram-positive bacteria, indicating strong antimicrobial activity .

Study on Anticancer Activity

A comprehensive study involving the synthesis of various 1,2,5-oxadiazole derivatives highlighted their antiproliferative effects. The derivatives were tested against multiple cancer cell lines, revealing that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity. The study utilized molecular docking techniques to elucidate the binding interactions with topoisomerase I, providing insights into the mechanism of action.

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial properties, several derivatives were screened against common pathogens. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics like nitrofurantoin. This suggests that this compound and its derivatives could serve as promising candidates for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Properties
This compound Oxadiazole derivativeExhibits antiproliferative activity against cancer cells
1,2,4-Oxadiazole OxadiazoleUsed in agrochemicals; different ring structure
1,3-Oxazolidine OxazolidineExhibits antibacterial properties
1,2-Diazole DiazoleKnown for diverse biological activities

The unique aspect of this compound lies in its specific reactivity patterns and biological activities that differentiate it from other similar compounds. Its ability to form various derivatives makes it a versatile candidate in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 4-methyl-1,2,5-oxadiazole-3-carbonyl chloride, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting from oxadiazole precursors. For example, 4-methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine to form intermediates like carboxamidoxime, which can be further functionalized to the carbonyl chloride derivative . Purification often employs recrystallization from ethanol or column chromatography under inert conditions to avoid hydrolysis. Yield optimization requires strict control of reaction stoichiometry and temperature, as excess moisture or heat can degrade the carbonyl chloride group .

Q. How should this compound be stored to ensure stability?

The compound is moisture-sensitive due to its reactive carbonyl chloride group. Storage under anhydrous conditions (e.g., desiccators with silica gel) at temperatures below 4°C is recommended. Solvent compatibility should be verified; for instance, halogenated solvents like dichloromethane are preferred over alcohols to prevent nucleophilic substitution .

Q. What analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the oxadiazole ring structure and methyl group positioning (e.g., 1^1H and 13^13C NMR) .
  • X-ray crystallography : For resolving crystal packing and bond angles, as demonstrated in studies of structurally similar thiadiazole derivatives .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the methyl substituent influence the reactivity of this compound compared to non-methylated analogs?

The methyl group enhances steric hindrance, slowing nucleophilic attacks at the carbonyl chloride site. This modification also increases lipophilicity, improving membrane permeability in biological assays. Comparative studies with 1,2,4-oxadiazole derivatives show that the 1,2,5-oxadiazole scaffold exhibits higher antiproliferative activity in cancer cell lines due to optimized electronic effects .

Q. What strategies can mitigate byproduct formation during amide coupling reactions with this compound?

Common byproducts arise from hydrolysis (yielding carboxylic acids) or over-reaction with amines. Strategies include:

  • Using Schlenk-line techniques to exclude moisture.
  • Employing coupling agents like HOBt/DCC to stabilize reactive intermediates.
  • Monitoring reaction progress via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion .

Q. How can molecular docking studies guide the design of derivatives targeting topoisomerase I?

Docking simulations reveal that the oxadiazole ring’s planar geometry facilitates π-π stacking with aromatic residues in the enzyme’s active site. Substituents like the methyl group enhance hydrophobic interactions, while the carbonyl chloride serves as a handle for covalent modification. These insights help prioritize derivatives with higher binding affinity and selectivity .

Q. Why do some studies report contradictory bioactivity results for oxadiazole derivatives?

Discrepancies often stem from variations in assay conditions (e.g., cell line specificity, incubation time) or impurities in synthesized compounds. For example, residual solvents like ethanol can interfere with cytotoxicity assays. Reproducibility requires rigorous compound validation (e.g., ≥95% purity by HPLC) and standardized biological protocols .

Q. What solvent systems optimize reaction efficiency in nucleophilic substitutions with this compound?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates. However, in alcohol-sensitive reactions, toluene or THF with molecular sieves is preferred. For example, ethanol-mediated reflux in the presence of KOH has been used for thioester formation, but prolonged heating risks decomposition .

Methodological Guidance Table

ChallengeRecommended ApproachKey Evidence
Hydrolysis during synthesisUse anhydrous solvents (e.g., DCM) and inert atmosphere
Low coupling yieldsOptimize stoichiometry with coupling agents (HOBt/DCC)
Byproduct identificationLC-MS or GC-MS for real-time monitoring
Crystal structure elucidationX-ray diffraction with cryocooling

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